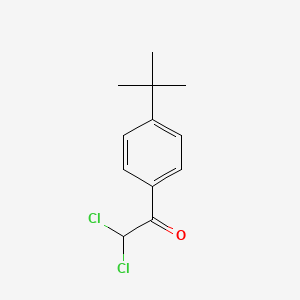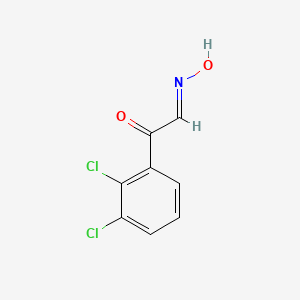
2,3-Dichloro-alpha-oxobenzeneacetaldehyde aldoxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dichloro-alpha-oxobenzeneacetaldehyde aldoxime is a chemical compound with the molecular formula C8H5Cl2NO2 . It is also known by other names such as 2,3-dichlorophenylglyoxal aldoxime and 1-(2,3-Dichlorophenyl)-2-(hydroxyimino)ethanone . This compound is characterized by the presence of two chlorine atoms, an oxo group, and an aldoxime group attached to a benzene ring.
Métodos De Preparación
The synthesis of 2,3-Dichloro-alpha-oxobenzeneacetaldehyde aldoxime typically involves the reaction of 2,3-dichlorobenzaldehyde with hydroxylamine hydrochloride under acidic or basic conditions . The reaction proceeds through the formation of an intermediate oxime, which is then isolated and purified. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
2,3-Dichloro-alpha-oxobenzeneacetaldehyde aldoxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the aldoxime group to an amine group.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,3-Dichloro-alpha-oxobenzeneacetaldehyde aldoxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs, may involve this compound.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2,3-Dichloro-alpha-oxobenzeneacetaldehyde aldoxime exerts its effects involves interactions with molecular targets such as enzymes and proteins. The aldoxime group can form covalent bonds with active site residues, leading to inhibition or modification of enzyme activity. The pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparación Con Compuestos Similares
2,3-Dichloro-alpha-oxobenzeneacetaldehyde aldoxime can be compared with similar compounds such as:
2,4-Dichloro-alpha-oxobenzeneacetaldehyde aldoxime: Similar structure but with chlorine atoms at different positions.
2,3-Dichloro-alpha-oxobenzeneacetaldehyde: Lacks the aldoxime group.
2,3-Dichlorobenzaldehyde oxime: Similar but without the oxo group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
94213-22-6 |
|---|---|
Fórmula molecular |
C8H5Cl2NO2 |
Peso molecular |
218.03 g/mol |
Nombre IUPAC |
(2E)-1-(2,3-dichlorophenyl)-2-hydroxyiminoethanone |
InChI |
InChI=1S/C8H5Cl2NO2/c9-6-3-1-2-5(8(6)10)7(12)4-11-13/h1-4,13H/b11-4+ |
Clave InChI |
GBXUIRJSFLHCIS-NYYWCZLTSA-N |
SMILES isomérico |
C1=CC(=C(C(=C1)Cl)Cl)C(=O)/C=N/O |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)Cl)C(=O)C=NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


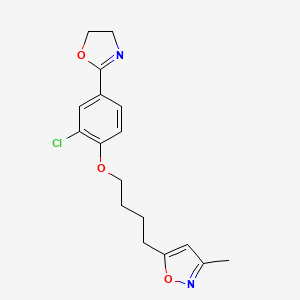
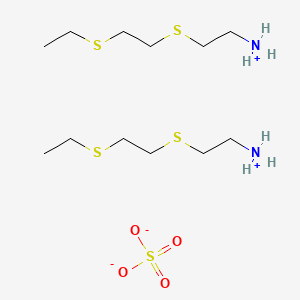
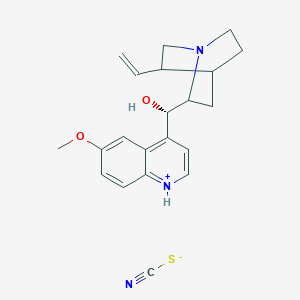
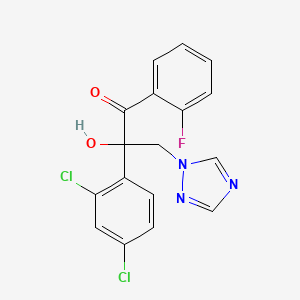
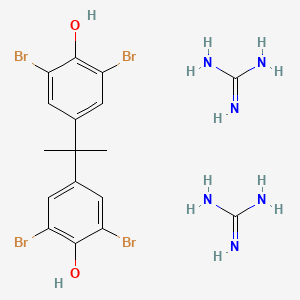





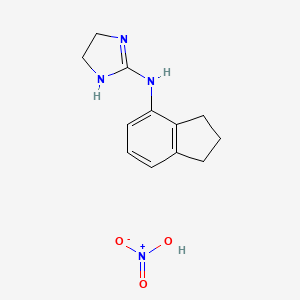

![4-[[2,5-Dimethyl-4-[(4-nitrophenyl)azo]phenyl]azo]-o-cresol](/img/structure/B15179751.png)
